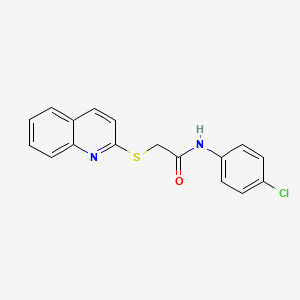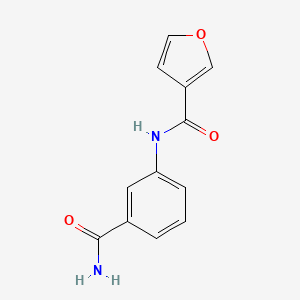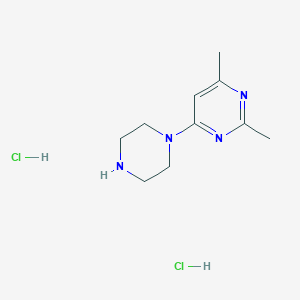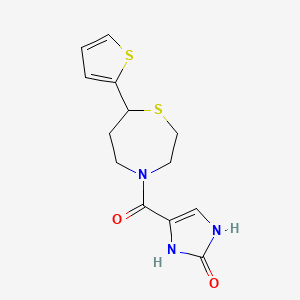![molecular formula C24H17N3O4S B2427659 N-(3-(ベンゾ[d]チアゾール-2-イル)-4-ヒドロキシフェニル)-3-(2,5-ジオキソピロリジン-1-イル)ベンゾアミド CAS No. 361479-48-3](/img/structure/B2427659.png)
N-(3-(ベンゾ[d]チアゾール-2-イル)-4-ヒドロキシフェニル)-3-(2,5-ジオキソピロリジン-1-イル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C24H17N3O4S and its molecular weight is 443.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤
ベンゾチアゾール構造を持つ化合物は、潜在的な抗菌剤として合成され、評価されてきました . 特に、あなたがおっしゃったものと類似の化合物は、黄色ブドウ球菌に対して有望な活性を示しました . これらの化合物の最小発育阻止濃度(MIC)値は、ブロスマイクロダイリューション法によって決定されました .
抗真菌活性
ベンゾチアゾール誘導体は、抗真菌活性と関連付けられています . これは、この化合物が、新しい抗真菌薬の開発に使用される可能性があることを示唆しています。
抗原虫活性
ベンゾチアゾール誘導体は、抗原虫活性とも関連付けられています . これは、この化合物が、原虫によって引き起こされる疾患の治療に潜在的に使用できることを示しています。
抗癌活性
ベンゾチアゾール誘導体は、抗癌活性を示す可能性があるという証拠があります . これは、この化合物が、癌治療研究に使用される可能性があることを示唆しています。
抗けいれん活性
ベンゾチアゾール誘導体は、抗けいれん活性と関連付けられています . これは、この化合物が、てんかんなどの状態の治療に使用される可能性があることを示唆しています。
降圧活性
ベンゾチアゾール誘導体は、降圧活性と関連付けられています . これは、この化合物が、高血圧の治療に使用される可能性があることを示唆しています。
抗糖尿病活性
ベンゾチアゾール誘導体は、抗糖尿病活性と関連付けられています . これは、この化合物が、糖尿病の治療に使用される可能性があることを示唆しています。
抗炎症活性
ベンゾチアゾール誘導体は、抗炎症活性と関連付けられています . これは、この化合物が、炎症性疾患の治療に使用される可能性があることを示唆しています。
作用機序
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets leading to their diverse biological activities .
Biochemical Pathways
Benzothiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been associated with diverse biological activities, indicating their potential to induce various molecular and cellular effects .
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4S/c28-19-9-8-15(13-17(19)24-26-18-6-1-2-7-20(18)32-24)25-23(31)14-4-3-5-16(12-14)27-21(29)10-11-22(27)30/h1-9,12-13,28H,10-11H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNDURLTDNCLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2427576.png)


![2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2427583.png)
amino}propanoyl)urea](/img/structure/B2427584.png)
![1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine](/img/structure/B2427588.png)






![N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2427598.png)
![N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2427599.png)
